![molecular formula C22H12F5NO B2940222 2-(2,4-Difluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline CAS No. 337921-92-3](/img/structure/B2940222.png)
2-(2,4-Difluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Difluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline, also known as 2,4-DFPQ, is a synthetic quinoline compound that has been developed for scientific research applications. It is a derivative of the quinoline family of compounds and is a fluorinated aromatic compound containing two fluorine atoms. It has been studied for its potential applications in medicinal chemistry and materials science.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis : Quinoline derivatives, including those similar in structure to the compound , have been synthesized and analyzed for their molecular structure. These compounds demonstrate significant nonlinear optical (NLO) properties and chemical stability, indicating potential applications in technology-related fields (Khalid et al., 2019).
Photoinitiators in Polymerization : Some quinoline derivatives serve as photosensitizers for photoinitiated cationic polymerization, useful in organic electronics and materials science (Bulut et al., 2010).
Optical and Electrical Properties : Studies on thin films of quinoline derivatives reveal insights into their structural and optical properties. This research suggests applications in photonics and optoelectronics (Zeyada et al., 2016).
Electrochromic Materials : Quinoline derivatives have been investigated for their electrochromic properties, which are crucial for developing smart windows and displays (Beyazyildirim et al., 2006).
Corrosion Inhibition : The molecular structure and inhibition efficiency of quinoxalines, closely related to quinolines, have been explored for their potential as corrosion inhibitors (Zarrouk et al., 2014).
Photovoltaic Applications : Certain quinoline derivatives have been investigated for their photovoltaic properties, indicating their potential use in solar cell technology (Zeyada et al., 2016).
Pesticidal Activities : Research on quinoxaline derivatives, structurally similar to the compound , has revealed their potential as pesticides, showing herbicidal, fungicidal, and insecticidal activities (Liu et al., 2020).
Anion Receptors and Sensors : Fluorinated derivatives of quinoxaline have been used as neutral anion receptors, with enhanced affinities for certain anions, suggesting applications in chemical sensing and environmental monitoring (Anzenbacher et al., 2000).
Organic Synthesis and Catalysis : Research has been conducted on the synthesis of polysubstituted quinolines, indicating the versatility of quinoline derivatives in organic synthesis and their potential use as catalysts (Bagdi et al., 2013).
Propiedades
IUPAC Name |
2-(2,4-difluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12F5NO/c23-16-8-9-20(18(24)12-16)29-21-17(11-14-4-1-2-7-19(14)28-21)13-5-3-6-15(10-13)22(25,26)27/h1-12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQBZJYEJXABFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)OC3=C(C=C(C=C3)F)F)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12F5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

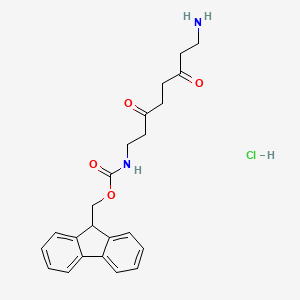

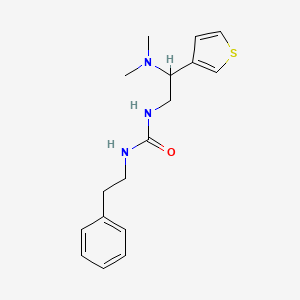
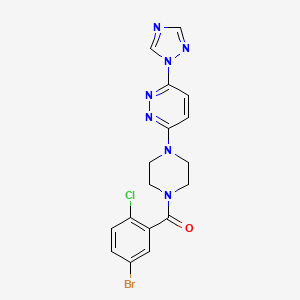
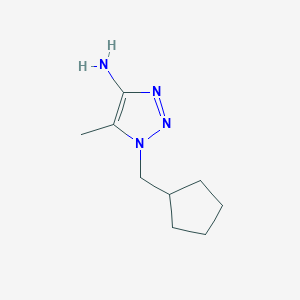

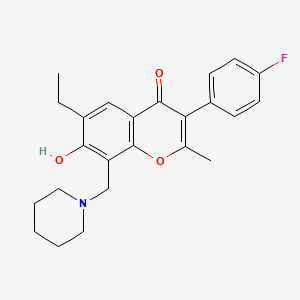
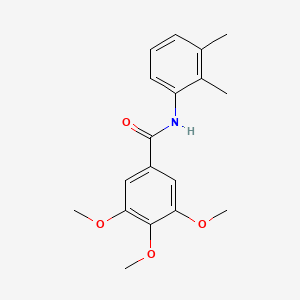
![2-[(2-Nitro-4-{[4-(2-pyrimidinyl)piperazino]methyl}phenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B2940154.png)
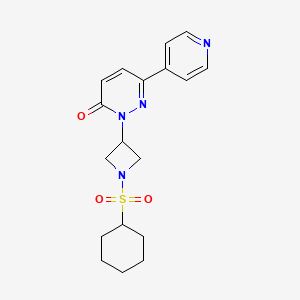
![2-amino-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2940156.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2940158.png)
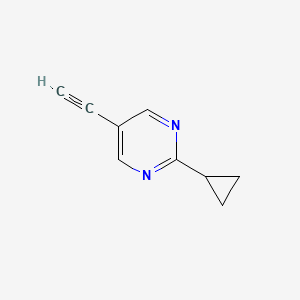
![2-Methylpropyl 1,3,7-trimethyl-2,4-dioxo-5-(pyridin-4-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2940161.png)